molecular formula C22H30N2O8 B3822104 2-[2-OXO-2-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[2-OXO-2-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3822104
M. Wt: 450.5 g/mol
InChI Key: CIVXIVFRUPOPSO-UHFFFAOYSA-N
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Description

2-[2-OXO-2-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an oxo group, a pentaoxa-azacyclooctadecane moiety, and a dihydroisoindole structure, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

The synthesis of 2-[2-OXO-2-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pentaoxa-azacyclooctadecane moiety, followed by its attachment to the dihydroisoindole core through various coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

2-[2-OXO-2-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-OXO-2-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets through its functional groups. The oxo group and the pentaoxa-azacyclooctadecane moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[2-OXO-2-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:

Properties

IUPAC Name

2-[2-oxo-2-(1,4,7,10,13-pentaoxa-16-azacyclooctadec-16-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O8/c25-20(17-24-21(26)18-3-1-2-4-19(18)22(24)27)23-5-7-28-9-11-30-13-15-32-16-14-31-12-10-29-8-6-23/h1-4H,5-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVXIVFRUPOPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCOCCOCCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-OXO-2-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
2-[2-OXO-2-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 3
Reactant of Route 3
2-[2-OXO-2-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 4
Reactant of Route 4
2-[2-OXO-2-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 5
Reactant of Route 5
2-[2-OXO-2-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 6
Reactant of Route 6
2-[2-OXO-2-(1,4,7,10,13-PENTAOXA-16-AZACYCLOOCTADECAN-16-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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